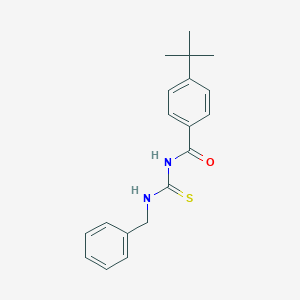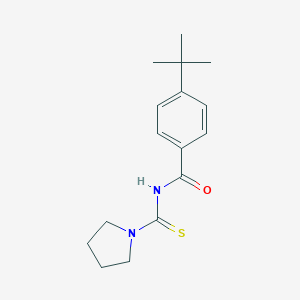![molecular formula C20H24N2O5S B321044 ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321044.png)
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl(methyl)amino group, and a sulfonyl group attached to an aniline derivative. Its molecular formula is C20H23NO5S.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:
Formation of the Benzyl(methyl)amino Group: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Sulfonylation: The benzyl(methyl)amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Aniline Derivative: The sulfonylated benzyl(methyl)amine is coupled with an aniline derivative under suitable conditions.
Esterification: Finally, the product is esterified with ethyl 4-oxobutanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques.
化学反应分析
Types of Reactions
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can be compared with similar compounds such as:
Ethyl 4-(benzylamino)-4-oxobutanoate: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
Ethyl 4-(4-{[methylamino]sulfonyl}anilino)-4-oxobutanoate: Lacks the benzyl group, which may influence its binding affinity and specificity.
Ethyl 4-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-oxobutanoate: Similar structure but with variations in the aromatic ring, affecting its chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C20H24N2O5S |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
ethyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-20(24)14-13-19(23)21-17-9-11-18(12-10-17)28(25,26)22(2)15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23) |
InChI 键 |
COGNNOUZZOSCJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)
![3-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320964.png)

![4-tert-butyl-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B320966.png)
![4-tert-butyl-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320967.png)
![4-tert-butyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320968.png)
![4-tert-butyl-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B320971.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)
![4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B320975.png)

![4-tert-butyl-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320978.png)
![Methyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320979.png)
![4-tert-butyl-N-{[2-(2-methylbenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320985.png)
